molecular formula C14H18O5 B7848710 Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate

Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate

Cat. No.: B7848710
M. Wt: 266.29 g/mol
InChI Key: KDXMHDQFJHZPRB-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-17-12-8-7-10(9-13(12)18-2)11(15)5-4-6-14(16)19-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXMHDQFJHZPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Methyl 5 3,4 Dimethoxyphenyl 5 Oxovalerate

Reactivity of the β-Keto Ester Functional Group

The β-keto ester moiety is a highly valuable functional group in organic chemistry due to the unique reactivity of the methylene (B1212753) protons positioned between two carbonyl groups. This arrangement significantly increases their acidity, facilitating the formation of a stabilized enolate ion that serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The protons on the α-carbon of a β-keto ester are significantly more acidic than those of a simple ketone or ester. This is because the resulting negative charge of the conjugate base, the enolate, is delocalized over both carbonyl oxygen atoms and the α-carbon, creating a highly stabilized resonance structure. masterorganicchemistry.com This enhanced acidity allows for deprotonation with common bases, such as alkoxides, to generate the nucleophilic enolate. jove.com

This enolate can readily participate in nucleophilic substitution reactions with alkyl halides, a process known as alkylation. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the enolate carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond on the α-carbon. jove.com This method is a cornerstone of the acetoacetic ester synthesis for preparing substituted ketones. jove.com

Table 1: Representative Alkylation Reactions of a β-Keto Ester Enolate

Enolate Precursor Base Alkylating Agent Product
Ethyl acetoacetate Sodium ethoxide Methyl iodide Ethyl 2-methyl-3-oxobutanoate
Ethyl acetoacetate Sodium ethoxide Benzyl bromide Ethyl 2-benzyl-3-oxobutanoate

The enolates derived from β-keto esters are key intermediates in various condensation and annulation reactions. In Claisen condensations, an ester enolate attacks the carbonyl carbon of another ester molecule, ultimately forming a new β-keto ester. jove.com While this is often used to synthesize β-keto esters, the reverse reaction can also be relevant. Furthermore, these enolates can participate in aldol-type condensations by attacking aldehydes or ketones. nih.gov

A particularly powerful application is in annulation (ring-forming) reactions. The Robinson annulation, a classic method for creating six-membered rings, utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The enolate of a β-keto ester can act as the Michael donor, adding to an α,β-unsaturated ketone (Michael acceptor). The resulting intermediate is a 1,5-dicarbonyl compound that is primed to undergo an intramolecular aldol condensation to form a cyclohexenone derivative. wikipedia.orgmasterorganicchemistry.com Other annulation strategies, such as transition metal-free base-mediated annulations with phenacyl bromides, have been developed to synthesize polysubstituted cyclopentenones. researchgate.net

Transformations Involving the Carbonyl Functionality

The ketone group in Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate is a primary site for chemical modification, allowing for its conversion into a range of other functional groups through reduction or derivatization.

The carbonyl group of the ketone can be selectively reduced to a secondary alcohol, yielding Methyl 5-(3,4-dimethoxyphenyl)-5-hydroxyvalerate. The choice of reducing agent is crucial for controlling the reaction's outcome, particularly concerning the stability of the ester group.

Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones and aldehydes. Under typical conditions, it does not reduce esters, making it the ideal reagent for the selective conversion of the keto group.

Non-Selective Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester functionality, resulting in the formation of a diol, 5-(3,4-dimethoxyphenyl)pentane-1,5-diol.

Catalytic Hydrogenation: This method, using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni), can also reduce the ketone. The reaction conditions can be tuned to favor ketone reduction over ester reduction.

Biocatalytic reductions using plant-based systems or microorganisms offer an environmentally friendly approach to produce chiral alcohols with high enantiomeric excess. researchgate.net

Table 2: Reduction of this compound

Reagent Target Functional Group(s) Major Product
Sodium Borohydride (NaBH₄) Ketone Methyl 5-(3,4-dimethoxyphenyl)-5-hydroxyvalerate
Lithium Aluminum Hydride (LiAlH₄) Ketone and Ester 5-(3,4-dimethoxyphenyl)pentane-1,5-diol

The ketone's carbonyl carbon is electrophilic and reacts with a wide variety of nucleophiles, enabling the synthesis of numerous derivatives. These reactions are often used to install new functional groups or to protect the ketone during other synthetic steps.

Common derivatizations include:

Ketal Formation: Reaction with an alcohol or diol in the presence of an acid catalyst forms a ketal, which is a common protecting group for ketones.

Imine and Enamine Formation: Primary amines react to form imines (Schiff bases), while secondary amines yield enamines.

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) (and its derivatives) produces oximes and hydrazones, respectively.

For analytical purposes, specialized derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to create derivatives that are readily detectable by techniques such as gas chromatography. copernicus.org

Table 3: Common Derivatization Reactions of the Ketone Moiety

Reagent Class Reagent Example Product Functional Group
Alcohols Ethylene Glycol Ketal
Primary Amines Aniline Imine (Schiff Base)
Secondary Amines Pyrrolidine (B122466) Enamine
Hydroxylamines Hydroxylamine (NH₂OH) Oxime

Cyclization Reactions Leading to Fused Ring Systems

The linear structure of this compound, containing both an enolizable ketone and an electrophilic ester, makes it an excellent precursor for intramolecular cyclization reactions to form new ring systems. These reactions are often key steps in the synthesis of more complex, polycyclic molecules.

One of the most important intramolecular reactions for a δ-keto ester is the Dieckmann condensation . This is an intramolecular version of the Claisen condensation. In the presence of a base (e.g., sodium ethoxide), an enolate is formed at the C-4 position (alpha to the ketone). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ester group at C-1. Subsequent loss of the methoxide (B1231860) leaving group generates a cyclic six-membered β-diketone.

Alternatively, intramolecular aldol-type reactions can occur. Formation of an enolate at C-2 (alpha to the ester) followed by attack on the ketone carbonyl at C-5 would also form a six-membered ring, in this case a cyclic β-hydroxy ketone, which could subsequently dehydrate to form an α,β-unsaturated ketone.

Furthermore, the electron-rich 3,4-dimethoxyphenyl ring can participate in cyclization. Under strong acidic conditions (e.g., polyphosphoric acid or Friedel-Crafts conditions), an intramolecular acylation can occur. The keto or ester carbonyl can be activated to acylate the aromatic ring, leading to the formation of a fused tricyclic system, such as a substituted tetralone. These types of cyclizations are fundamental in the synthesis of steroids and alkaloids. nih.gov

Intramolecular Cyclization Pathways

The structure of this compound, featuring a reactive keto group and an activated aromatic ring, makes it a prime candidate for intramolecular cyclization reactions. One of the most prominent pathways is the intramolecular Friedel-Crafts acylation. This reaction is a powerful tool for the synthesis of polycyclic compounds, particularly for the formation of five- and six-membered rings. masterorganicchemistry.com In the case of this compound, this cyclization would lead to the formation of a tetralone derivative, a key structural motif in many biologically active compounds.

The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile. The electron-rich 3,4-dimethoxyphenyl ring serves as the nucleophile, attacking the acylium ion to form a new carbon-carbon bond and consequently, the cyclic system. sigmaaldrich.com The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring significantly activates it towards electrophilic substitution, facilitating the cyclization process. Intramolecular Friedel-Crafts reactions are generally favored for the formation of six-membered rings over five- or seven-membered rings. masterorganicchemistry.com

A plausible product from the intramolecular Friedel-Crafts acylation of this compound is a substituted tetralone. The regioselectivity of the cyclization is directed by the activating effect of the methoxy groups.

Table 1: Potential Products of Intramolecular Cyclization

Starting MaterialReaction TypePotential Product
This compoundIntramolecular Friedel-Crafts AcylationMethyl 6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Acid-Induced Cyclizations and Neighboring Group Effects

In addition to direct intramolecular Friedel-Crafts acylation, acid-induced cyclizations can proceed through various mechanisms, often influenced by neighboring group effects. The methoxy groups on the phenyl ring of this compound can play a significant role in these transformations.

The lone pair of electrons on the oxygen atoms of the methoxy groups can participate in the stabilization of cationic intermediates formed during the reaction. This phenomenon, known as neighboring group participation, can accelerate the rate of reaction and influence the stereochemistry of the product. researchgate.net In the context of acid-catalyzed cyclization, the methoxy group positioned ortho to the site of electrophilic attack can stabilize the transition state, thereby directing the cyclization to that specific position.

For instance, in reactions like the Bischler-Napieralski or Pictet-Spengler synthesis, which are used to form isoquinoline (B145761) ring systems, the presence of electron-donating groups on the aromatic ring is crucial for the success of the cyclization. nih.gov While these reactions typically involve a β-arylethylamine derivative, analogous cyclizations can be envisioned for derivatives of this compound where the keto-ester moiety is suitably transformed into a reactive intermediate. The electron-donating nature of the dimethoxy-substituted phenyl ring enhances its nucleophilicity, making the intramolecular electrophilic aromatic substitution step more favorable. nih.gov

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation for Multi-Component Syntheses

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. Derivatives of 3,4-dimethoxyphenyl compounds are frequently employed in MCRs for the synthesis of isoquinoline alkaloids and related heterocyclic structures. acs.orgclockss.org

While specific multi-component reactions starting directly from this compound are not extensively documented, its structural motifs are common in precursors for such reactions. For example, a three-component reaction for the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives has been developed involving the cyclization of alkoxybenzenes with an aldehyde and a nitrile. researchgate.net

The general mechanism for such a reaction leading to an isoquinoline scaffold often involves the in-situ formation of an imine or enamine intermediate. For instance, in a Pictet-Spengler type reaction, a β-arylethylamine condenses with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the activated aromatic ring to form the tetrahydroisoquinoline core. acs.org The elucidation of the precise reaction pathway in MCRs is often challenging due to the concurrent formation of multiple bonds and intermediates. Computational studies and spectroscopic analysis are often employed to understand the sequence of events and the nature of the transition states.

Role of Intermediates in Complex Reaction Sequences

The transformation of this compound in complex reaction sequences, particularly those leading to heterocyclic systems, proceeds through a series of reactive intermediates. The identification and characterization of these intermediates are crucial for understanding the reaction mechanism and optimizing reaction conditions.

In the context of isoquinoline synthesis, key intermediates often include imines, enamines, and acylium ions. For example, in a Bischler-Napieralski reaction, a β-phenylethylamide is cyclized via a nitrilium ion intermediate. clockss.org In multi-component reactions, the initial steps often involve the formation of a highly reactive species, such as an azomethine ylide or a zwitterionic intermediate, which then undergoes further transformations.

The carbonyl group of the keto-ester functionality in this compound can be transformed to generate various reactive intermediates. For instance, reaction with an amine could lead to the formation of an enamine, which can then act as a nucleophile in subsequent cyclization steps. The study of these intermediates often requires advanced analytical techniques such as in-situ IR or NMR spectroscopy to observe their transient existence.

Table 2: Key Intermediates in Related Transformations

Reaction TypeKey Intermediate(s)Role in Reaction
Intramolecular Friedel-Crafts AcylationAcylium ionElectrophile for aromatic substitution
Bischler-Napieralski ReactionNitrilium ionElectrophile for cyclization
Pictet-Spengler ReactionIminium ionElectrophile for intramolecular attack
Multi-component Isoquinoline SynthesisAzomethine ylide, EnamineNucleophile/Dipole in cycloadditions

Strategic Utility of Methyl 5 3,4 Dimethoxyphenyl 5 Oxovalerate As a Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Advanced Organic Molecules

The structural framework of Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate, particularly the 3,4-dimethoxyphenyl group, is a key component in a wide array of biologically active natural products and synthetic pharmaceuticals, most notably isoquinoline (B145761) alkaloids. mdpi.comresearchgate.net This makes the title compound a valuable precursor for synthesizing advanced molecules like 1,2,3,4-tetrahydroisoquinolines (THIQs), which are considered 'privileged scaffolds' in medicinal chemistry due to their broad-spectrum biological activities. mdpi.com

The synthesis of the THIQ core can be achieved through established methods such as the Bischler-Napieralski or Pictet-Spengler cyclizations. mdpi.com For instance, the ketone in this compound can be converted to an amine via reductive amination, and the resulting amino ester can be cyclized under acidic conditions. A more direct route involves the Pomeranz–Fritsch–Bobbitt cyclization, which utilizes a benzylamine (B48309) derivative to construct the isoquinoline skeleton. mdpi.com The 3,4-dimethoxy substitution pattern is crucial for these electrophilic aromatic substitution reactions, facilitating the ring closure necessary to form the isoquinoline core.

Precursor Functional GroupTarget ScaffoldKey Synthetic Transformation(s)
3,4-DimethoxyphenylTetrahydroisoquinoline (THIQ)Bischler-Napieralski Cyclization
3,4-DimethoxyphenylTetrahydroisoquinoline (THIQ)Pictet-Spengler Cyclization
3,4-DimethoxyphenylTetrahydroisoquinoline (THIQ)Pomeranz–Fritsch–Bobbitt Cyclization

Intermediate in the Construction of Heterocyclic Systems

The γ-keto ester functionality within this compound is a potent tool for the construction of various heterocyclic rings, which are foundational to many pharmaceutical agents.

Isoxazoles are a class of five-membered heterocycles found in numerous bioactive compounds and approved drugs. nih.gov The synthesis of the isoxazole (B147169) ring is commonly achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). While this compound is a 1,5-dicarbonyl equivalent (keto and ester), it can be readily converted into the necessary 1,3-dicarbonyl precursor through various synthetic manipulations.

A more direct pathway involves a [3+2] cycloaddition reaction. nih.govd-nb.info For example, the keto group can be converted to an oxime, which can then be transformed into a nitrile oxide in situ. This reactive intermediate can undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to yield the isoxazole ring. The versatility of this approach allows for the synthesis of 3,4,5-trisubstituted isoxazoles, which are important scaffolds in medicinal chemistry. nih.govd-nb.info The existence of related compounds, such as methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate, underscores the feasibility of this synthetic strategy. targetmol.com

PrecursorReagentKey Reaction TypeProduct
γ-Keto EsterHydroxylamineCondensation/CyclizationIsoxazole Derivative
Derived Nitrile OxideAlkyne/Alkene1,3-Dipolar CycloadditionIsoxazole Derivative

Benzofuran (B130515) derivatives are prevalent in natural products and exhibit a wide range of biological activities, including antihyperglycemic and antidyslipidemic properties. nih.govnih.gov The synthesis of benzofurans often involves the cyclization of precursors containing a phenol (B47542) and a suitably positioned electrophile or a group that can be converted into one. jocpr.com

While this compound lacks a phenolic hydroxyl group, its activated aromatic ring can participate in intramolecular electrophilic substitution reactions. An acid-catalyzed intramolecular Friedel-Crafts acylation, driven by the ester carbonyl, could lead to the formation of a cyclic ketone intermediate. nih.gov This tetralone-like intermediate could then be subjected to further transformations, such as Baeyer-Villiger oxidation and subsequent manipulations, to construct the furan (B31954) ring fused to the aromatic core, ultimately yielding a benzofuran-type structure. Numerous catalytic strategies, often employing palladium, have been developed for the synthesis of benzofuran heterocycles from various precursors. nih.gov

Role in the Synthesis of Structurally Diverse Aromatic Compounds

The γ-keto ester moiety is a classical precursor for the synthesis of substituted naphthalenes and related polycyclic aromatic systems. nih.govnih.gov The reaction typically proceeds via an acid-catalyzed intramolecular cyclization (Friedel-Crafts acylation) where the ester or a derivative thereof acts as the electrophile, attacking the electron-rich 3,4-dimethoxyphenyl ring. nih.gov

This initial cyclization would form a six-membered ring, creating a dihydronaphthalene scaffold. Subsequent dehydration or elimination would lead to the formation of a double bond, and a final aromatization step, which can occur under the reaction conditions or be induced separately, would yield the substituted naphthalene (B1677914) derivative. This methodology provides a powerful route to regioselectively synthesized polysubstituted naphthalenes, which are important in medicinal and materials chemistry. nih.govnih.gov

Reaction TypeCatalyst/ConditionsIntermediateFinal Product
Intramolecular Friedel-Crafts AcylationStrong Acid (e.g., H₂SO₄, PPA)Cyclic Ketone (Tetralone)Substituted Naphthalene
Dehydration/AromatizationHeat/AcidDihydronaphthaleneSubstituted Naphthalene

Chiral Pool and Asymmetric Synthesis Applications (Potential)

Asymmetric synthesis is crucial in the pharmaceutical industry for producing enantiomerically pure compounds. researchgate.net this compound possesses a prochiral ketone that can be a target for asymmetric transformations.

The asymmetric reduction of the ketone to a secondary alcohol would introduce a stereocenter, creating a valuable chiral building block. This transformation can be achieved using various methods, including chiral borane (B79455) reagents or catalytic hydrogenation with chiral catalysts (e.g., those based on ruthenium or rhodium). The resulting chiral hydroxy-ester can then be carried forward in synthetic sequences to produce enantiomerically pure target molecules, such as chiral tetrahydroisoquinolines. mdpi.com

Furthermore, the carbon atom alpha to the ester group can be functionalized through enolate chemistry. The use of chiral auxiliaries or chiral phase-transfer catalysts could enable the diastereoselective or enantioselective alkylation of this position, adding another layer of stereochemical complexity. Such strategies are fundamental to modern asymmetric synthesis, allowing for the precise construction of stereochemically complex molecules from simple, achiral precursors. irb.hrnih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 5 3,4 Dimethoxyphenyl 5 Oxovalerate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete map of the proton and carbon framework of Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate can be constructed.

¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The aromatic region of the spectrum is of particular interest, where the protons on the dimethoxyphenyl ring give rise to characteristic signals. The proton at the 2' position typically appears as a doublet, while the proton at the 6' position presents as a doublet of doublets, and the proton at the 5' position shows as a doublet. The two methoxy (B1213986) groups at the 3' and 4' positions are expected to appear as sharp singlets. The aliphatic chain protons will also exhibit distinct signals, with their chemical shifts and coupling patterns revealing their connectivity.

Interactive Data Table: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2'7.55d2.0
H-6'7.53dd8.5, 2.0
H-5'6.90d8.5
3'-OCH₃3.93s-
4'-OCH₃3.92s-
-COOCH₃3.65s-
-CH₂-CO-3.20t7.0
-CH₂-COO-2.45t7.0
-CH₂-CH₂-CH₂-2.10quintet7.0

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom in this compound. The carbonyl carbons of the ketone and the ester will appear at the downfield end of the spectrum. The aromatic carbons will have characteristic chemical shifts, with the carbons bearing methoxy groups appearing at higher chemical shifts. The aliphatic carbons of the valerate (B167501) chain will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)198.5
C=O (Ester)173.8
C-3'153.5
C-4'149.0
C-1'129.5
C-6'122.8
C-2'110.2
C-5'110.0
3'-OCH₃56.1
4'-OCH₃56.0
-COOCH₃51.7
-CH₂-CO-38.5
-CH₂-COO-33.2
-CH₂-CH₂-CH₂-20.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the aliphatic chain protons and the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the dimethoxyphenyl ring, the carbonyl group, and the valerate chain, as well as confirming the positions of the methoxy groups and the methyl ester.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₄H₁₈O₅. The calculated exact mass for the protonated molecule [M+H]⁺ would be approximately 267.1227.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation and analysis of the resulting fragment ions. This technique provides valuable information about the structural components of the molecule. Key fragmentation pathways for this compound would likely involve:

Loss of the methoxy group (-OCH₃) from the ester, resulting in a characteristic fragment.

Cleavage of the aliphatic chain , leading to fragments corresponding to the acylium ion of the dimethoxyphenyl ketone part and fragments of the valerate chain.

Fragmentation of the dimethoxyphenyl ring , potentially involving the loss of methyl radicals from the methoxy groups.

Interactive Data Table: Predicted MS/MS Fragmentation Data

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
266235CH₃O[M - OCH₃]⁺
266165C₅H₉O₂[C₉H₉O₃]⁺ (3,4-dimethoxybenzoyl cation)
165150CH₃[C₈H₆O₃]⁺ (Loss of methyl from methoxy)
165137CO[C₈H₉O₂]⁺ (Loss of carbonyl)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques in the characterization of molecular structures. IR spectroscopy provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy, on the other hand, offers insights into the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups: an aromatic ketone, a methyl ester, and ether linkages on the benzene (B151609) ring. The conjugation of the ketone's carbonyl group with the aromatic ring is known to lower its stretching frequency, typically appearing in the range of 1685–1690 cm⁻¹. researchgate.netsigmaaldrich.com The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption, which for a saturated ester, generally appears around 1735 cm⁻¹, along with two distinct C-O stretching bands between 1300 and 1000 cm⁻¹. rsc.orgresearchgate.net

The aromatic 3,4-dimethoxyphenyl moiety will present several characteristic bands. These include aromatic C-H stretching vibrations, which are typically weak and appear around 3030 cm⁻¹, and a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region due to the complex molecular motions of the entire ring. researchgate.net The methoxy groups (–OCH₃) are expected to show a C-O-C stretching vibration, often observed around 1265 cm⁻¹ for aryl ethers. sigmaaldrich.com Additionally, a weak but diagnostic band for the methoxyl group can sometimes be observed in the 2860–2800 cm⁻¹ region. nih.gov

The UV-Vis spectrum of this compound is primarily influenced by the substituted benzene ring and the conjugated carbonyl group. Aromatic ketones, such as acetophenone (B1666503) and its derivatives, typically display characteristic absorption bands arising from π→π* electronic transitions within the benzene ring. The presence of substituents on the aromatic ring, in this case, the two methoxy groups and the oxovalerate side chain, will influence the wavelength of maximum absorption (λmax). For instance, substituted acetophenones are known to have their main absorption peaks shifted depending on the nature and position of the substituents. The conjugated system formed by the benzene ring and the carbonyl group leads to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to an unconjugated system.

Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic KetoneC=O Stretch (conjugated)1685 - 1690Strong
Methyl EsterC=O Stretch~ 1735Strong
Methyl EsterC-O Stretch1300 - 1000Strong
Aromatic RingC-H Stretch~ 3030Weak
Aromatic RingC=C Stretch1600 - 1450Medium
Methoxy GroupC-O-C Stretch (Aryl Ether)~ 1265Strong
Methoxy GroupC-H Stretch2860 - 2800Weak
Alkyl ChainC-H Stretch2960 - 2850Strong

Expected Ultraviolet-Visible Absorption for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
3,4-Dimethoxyphenyl Ketoneπ → π*> 250

Integrated Spectroscopic Data Analysis and Data Validation for Structural Confirmation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, an integrated approach combining data from multiple methods is essential for unambiguous structural confirmation of this compound. This involves correlating the findings from IR and UV-Vis spectroscopy with data from other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The process of data validation begins by ensuring that the information from each spectrum is consistent with the proposed molecular structure. For instance, the IR spectrum should confirm the presence of the key functional groups (aromatic ketone, methyl ester, ether). The exact positions of the carbonyl absorptions can help differentiate between the conjugated ketone and the saturated ester. researchgate.net

Next, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon and hydrogen framework.

¹H NMR would show distinct signals for the aromatic protons, with their splitting patterns revealing their substitution pattern on the benzene ring. The two methoxy groups would likely appear as sharp singlets, and the protons of the valerate chain would have characteristic chemical shifts and coupling patterns that would allow for the assignment of the entire aliphatic chain.

¹³C NMR is particularly useful for confirming the presence of the carbonyl carbons from both the ketone and the ester, which resonate in a characteristic downfield region (typically 190-215 ppm). researchgate.netsigmaaldrich.com The number of distinct aromatic carbon signals would also confirm the substitution pattern of the benzene ring.

Mass Spectrometry (MS) would determine the molecular weight of the compound, providing a fundamental piece of evidence for its chemical formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum would also offer structural clues, as the molecule would break in predictable ways around the functional groups.

The final step in structural confirmation is the meticulous integration of all this data. For example, the molecular formula from HRMS must match the sum of all atoms identified by NMR and the functional groups identified by IR. The ¹H-¹³C correlation spectra (like HSQC and HMBC) would definitively link specific protons to their directly attached carbons and to carbons further away, respectively, allowing for the complete and unambiguous assembly of the molecular structure. The UV-Vis data, indicating a conjugated aromatic system, would be in full agreement with the structure pieced together from NMR and IR data. This cross-validation among different spectroscopic techniques provides a high degree of confidence in the final structural assignment of this compound.

Theoretical and Computational Chemistry Approaches to Methyl 5 3,4 Dimethoxyphenyl 5 Oxovalerate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For a molecule like Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate, DFT calculations can reveal intricate details about its electron distribution, molecular orbitals, and most stable three-dimensional arrangement.

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set and the exchange-correlation functional. For organic molecules containing aromatic rings and carbonyl groups, a combination of a Pople-style basis set, such as 6-31G(d,p), and a hybrid functional, like B3LYP, is a common and reliable choice. conicet.gov.arresearchgate.netderpharmachemica.com The 6-31G(d,p) basis set provides a good balance between computational cost and accuracy by including polarization functions (d,p) that account for the non-spherical nature of electron density in molecules with heteroatoms and pi systems. The B3LYP functional, a hybrid functional, incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems and functional groups present in the target molecule. conicet.gov.arnih.gov

For more precise calculations, especially for properties like reaction energetics, larger basis sets such as 6-311++G(d,p) may be employed to allow for greater flexibility in describing the electron distribution, including diffuse functions (++) to better represent weakly bound electrons. frontiersin.org

Parameter Common Selection for Similar Molecules Rationale
Functional B3LYPA widely used hybrid functional that provides a good balance of accuracy and computational efficiency for organic molecules. conicet.gov.arnih.gov
Basis Set 6-31G(d,p)A Pople-style basis set that includes polarization functions to accurately describe the geometry and electronic structure of molecules with pi systems and heteroatoms. researchgate.netderpharmachemica.com
Advanced Basis Set 6-311++G(d,p)Offers higher accuracy, particularly for energetic calculations, by providing more functions to describe the core and valence electrons, as well as diffuse functions for non-covalent interactions. frontiersin.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. wuxiapptec.com For this compound, the HOMO is expected to be primarily localized on the electron-rich 3,4-dimethoxyphenyl ring, a consequence of the electron-donating nature of the two methoxy (B1213986) groups. frontiersin.orgresearchgate.net The LUMO, conversely, is anticipated to be centered on the electrophilic carbonyl group of the keto-ester moiety. wuxiapptec.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. frontiersin.org A smaller gap suggests that the molecule is more readily excitable and more reactive. In aromatic ketones, the presence of the ketone group is known to reduce the HOMO-LUMO gap compared to the parent aromatic hydrocarbon. frontiersin.org

Molecular Orbital Expected Localization Implication for Reactivity
HOMO 3,4-dimethoxyphenyl ringThe electron-rich aromatic ring is the primary site for electrophilic attack.
LUMO Carbonyl group of the keto-esterThe carbonyl carbon is the primary site for nucleophilic attack.
HOMO-LUMO Gap Relatively smallSuggests a molecule that is moderately reactive and can participate in various chemical transformations.

Conformational Analysis and Energy Landscapes

The dihedral angles around the single bonds in the aliphatic chain are the primary determinants of the molecule's conformation. For alkyl phenyl ketones, the orientation of the alkyl chain relative to the aromatic ring is a key factor. acs.orgnih.gov The most stable conformers will likely minimize steric interactions between the bulky 3,4-dimethoxyphenyl group and the methyl ester group. It is plausible that extended or folded conformations could be close in energy, and the preferred conformation in a specific environment (e.g., in solution or in a crystal lattice) may differ. researchgate.net

Reaction Mechanism Studies via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. A likely synthetic route to this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with a suitable acylating agent derived from glutaric acid.

The Friedel-Crafts acylation of veratrole can potentially yield two different regioisomers, with acylation occurring at either the position para or ortho to one of the methoxy groups. The electron-donating methoxy groups are ortho, para-directing. Computational studies on similar reactions have shown that the regioselectivity is governed by the relative stabilities of the transition states leading to the different products. rsc.org For veratrole, acylation is expected to occur predominantly at the position para to one of the methoxy groups (and meta to the other) due to a combination of electronic and steric factors. DFT calculations can quantify the energy differences between the ortho and para attack transition states, thus predicting the major product. rsc.org As this compound does not possess a chiral center, stereoselectivity is not a factor in its synthesis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No published studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound for reactivity prediction could be located. This type of analysis would typically identify the electrophilic and nucleophilic sites on the molecule, offering insights into its potential interactions.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

It is possible that research on this compound exists but has not been made public, or that it has not yet been a focus of theoretical and computational investigation.

Emerging Research Avenues and Future Perspectives for Oxovalerate Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The classical synthesis of Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate typically involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with an appropriate acylating agent like methyl 4-(chloroformyl)butanoate. This electrophilic aromatic substitution, while effective, traditionally relies on stoichiometric amounts of Lewis acid catalysts such as aluminum chloride (AlCl₃), which generates significant chemical waste and poses environmental concerns. sapub.orgorganic-chemistry.orgkhanacademy.org Modern research is focused on developing greener and more efficient catalytic systems.

Future methodologies are moving towards heterogeneous catalysts and more benign reagents. The use of solid acid catalysts, such as zeolites, clays, or metal oxides, offers significant advantages, including easier separation from the reaction mixture, potential for recyclability, and reduced waste production. organic-chemistry.orglookchem.com For instance, zinc oxide has been demonstrated as an effective catalyst for Friedel-Crafts acylations. organic-chemistry.org

Furthermore, sustainability can be enhanced by replacing hazardous acylating agents and solvents. The direct use of carboxylic acids as acylating agents, activated by reagents like cyanuric chloride or promoted by methanesulfonic acid on graphite, presents a more atom-economical alternative to acyl chlorides. organic-chemistry.org The exploration of solvent-free reaction conditions, often facilitated by microwave irradiation, further aligns with the principles of green chemistry by reducing energy consumption and eliminating solvent waste. nih.gov Lipase-catalyzed transesterification also presents a mild, solvent-free method for producing various β-keto esters, a methodology that could be adapted for γ-keto ester synthesis. google.com

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation and Related Keto Ester Syntheses
Catalyst SystemAcylating AgentKey AdvantagesReference
Aluminum Chloride (AlCl₃)Acyl Chlorides / AnhydridesTraditional, high reactivity organic-chemistry.org
Zinc Oxide (ZnO)Acyl ChloridesHeterogeneous, reusable, economical organic-chemistry.org
Cyanuric Chloride / AlCl₃Carboxylic AcidsAvoids use of acyl chlorides, milder conditions organic-chemistry.org
Molybdenum(VI) dichloride dioxideEthyl DiazoacetateHigh yields at room temperature for β-keto esters organic-chemistry.org
Boric Acid (H₃BO₃)Alcohols (Transesterification)Environmentally benign, effective for β-keto esters rsc.org

Exploration of New Chemical Transformations for Diversification of the Oxovalerate Scaffold

The this compound scaffold is rich in chemical functionality, possessing an aromatic ring, a ketone, and an ester group. This unique combination makes it a prime candidate for chemical diversification. γ-Keto esters are known precursors for a variety of heterocyclic compounds. orgsyn.orgnih.gov For instance, intramolecular condensation reactions can lead to the formation of cyclic structures. A notable transformation is the conversion of γ-keto esters into optically active γ-lactams (pyrrolidin-2-ones) through enzyme-catalyzed biotransamination, followed by spontaneous cyclization. researchgate.net

The methylene (B1212753) group alpha to the ester (C4) and the one alpha to the ketone (C6) are both potential sites for nucleophilic and electrophilic functionalization. The presence of both electrophilic and nucleophilic sites within the β-ketoester motif makes it a valuable tool in organic synthesis. acs.org Palladium-catalyzed reactions of the corresponding enolates, generated from allylic β-keto esters, can lead to α-allyl ketones, α,β-unsaturated ketones, aldol (B89426) condensation products, and Michael addition products, showcasing the versatility of the keto-ester framework. nih.gov These principles can be extended to γ-keto esters like this compound to generate a diverse library of derivatives.

Table 2: Potential Chemical Transformations of the Oxovalerate Scaffold
Reaction TypeReagents/ConditionsResulting StructureReference
Reductive Amination/CyclizationTransaminase, Amine DonorChiral γ-Lactam researchgate.net
Paal-Knorr Furan (B31954) SynthesisAcid catalyst (e.g., TsOH)Substituted Furan orgsyn.org
Paal-Knorr Pyrrole SynthesisPrimary Amine, AcidSubstituted N-Aryl/Alkyl Pyrrole orgsyn.org
Aldol CondensationBase or Acid, Aldehyde/Ketoneα,β-Unsaturated Keto Ester nih.gov
α-HalogenationNBS, Br₂, or NCSHalogenated Oxovalerate acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in modern chemical synthesis, offering improved safety, consistency, and scalability. The synthesis of keto esters is well-suited for this technology. Flow reactors have been successfully employed for the preparation of α-ketoesters and γ-keto esters, often utilizing packed beds of immobilized reagents or catalysts. thieme-connect.comresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. uni-muenchen.de

Beyond flow chemistry, fully automated synthesis platforms are revolutionizing the way chemists approach molecule creation. youtube.com These systems, which integrate liquid handling, purification, and analysis, can accelerate the drug discovery process significantly. youtube.com By using pre-packaged reagent cartridges and software-driven protocols, complex multi-step syntheses can be performed with minimal manual intervention. youtube.com The synthesis of this compound and its subsequent diversification could be streamlined using such automated platforms, enabling the rapid generation of compound libraries for screening purposes. nih.govaclanthology.org This technology makes sophisticated chemistry more accessible and allows researchers to focus on design rather than manual execution. chemistryworld.com

Application in Complex Natural Product Synthesis and Drug Lead Discovery

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of natural products and medicinal chemistry. nih.govnih.gov The 3,4-dimethoxyphenyl (veratryl) moiety is a common structural feature in numerous alkaloids and other bioactive natural products. The keto-ester portion of the molecule provides a versatile handle for constructing new rings and introducing additional functionality.

For example, the oxovalerate chain could serve as a precursor for forming a piperidine (B6355638) or pyrrolidine (B122466) ring, core structures in many alkaloids. Through reductive amination and subsequent cyclization, the carbon backbone can be incorporated into heterocyclic systems. The dimethoxy-substituted aromatic ring can also participate in cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, to form isoquinoline-type structures after appropriate modification of the side chain. While specific examples starting from this exact oxovalerate are not prevalent in the literature, the strategic placement of its functional groups makes it an anticipated intermediate in the synthesis of complex targets. nih.gov

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Progress

Understanding and optimizing chemical reactions requires precise monitoring of reactants, intermediates, and products in real-time. Advanced spectroscopic techniques are crucial for this purpose. For the synthesis of this compound via Friedel-Crafts acylation, in situ monitoring can provide invaluable mechanistic insights and help define optimal reaction conditions.

In situ solid-state NMR spectroscopy has been used to study Friedel-Crafts reactions on solid acid catalysts, allowing for the direct observation of key intermediates, such as acylium ions or covalently bound acyl species on the catalyst surface. lookchem.com This technique can help elucidate the reaction mechanism and identify causes of catalyst deactivation. Other process analytical technologies (PAT) like in situ FTIR and Raman spectroscopy can track the concentration of key species throughout the reaction by monitoring characteristic vibrational bands.

Once synthesized, the structure of this compound and its subsequent products are confirmed using a suite of standard spectroscopic methods. Mass spectrometry of β-keto esters shows characteristic fragmentation patterns that can be used for structural elucidation. acs.org Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed information about the carbon skeleton and the position of substituents, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the ketone and ester carbonyls.

Q & A

Q. What synthetic strategies are employed for preparing dimethoxyphenyl-containing esters, such as methyl-substituted isoxazole or triazole derivatives?

Methodological Answer :

  • Multi-step synthesis : Begin with functionalization of the dimethoxyphenyl core via Friedel-Crafts acylation or nucleophilic substitution. For example, esterification of carboxylic acid intermediates with methanol under acidic catalysis is common (e.g., synthesis of methyl isoxazole derivatives in ).
  • Heterocycle formation : For isoxazole or triazole derivatives, cyclization reactions (e.g., 1,3-dipolar cycloaddition) are used. details the synthesis of triazole-thioacetic acid derivatives starting from dimethoxyphenyl precursors.
  • Key validation : Monitor reactions via TLC and purify intermediates using column chromatography .

Q. How is structural confirmation and purity assessment achieved for such compounds?

Methodological Answer :

  • Spectroscopic techniques :
  • 1H NMR : Analyze aromatic proton environments (e.g., 3,4-dimethoxyphenyl protons resonate at δ 6.7–7.3 ppm) and ester methyl groups (δ 3.6–3.8 ppm) ().
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) ().
    • Chromatography : Use HPLC (≥98% purity criteria, as in ) and TLC to verify homogeneity .

Advanced Research Questions

Q. How can computational tools predict acute toxicity and prioritize compounds for pharmacological screening?

Methodological Answer :

  • GUSAR-online platform : Input the compound’s SMILES notation to predict LD50 values and toxicity endpoints (e.g., rodent acute toxicity). validated this approach for triazole derivatives, identifying non-toxic candidates for further study.
  • Interpretation : Compounds with predicted LD50 > 200 mg/kg (oral, rat) are typically prioritized for experimental validation .

Q. What experimental designs are suitable for studying biological activity, such as MAPK pathway modulation?

Methodological Answer :

  • Target validation : Use kinase inhibition assays (e.g., IC50 determination against MAPK isoforms). For example, highlights methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate as a MAPK-targeting compound.
  • Cell-based assays : Measure downstream effects (e.g., phosphorylation of ERK/JNK/p38) via Western blotting. Include positive controls (e.g., NG25, a known MAP4K2 inhibitor in ).
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 μM to establish efficacy and cytotoxicity thresholds .

Q. How are DFT calculations and crystallography applied to understand electronic properties and reactivity?

Methodological Answer :

  • Crystallography : Grow single crystals via slow evaporation (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate in ). Analyze using X-ray diffraction to determine bond angles and packing interactions.
  • DFT studies : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites (e.g., nucleophilic attack at the ester carbonyl) .

Methodological Considerations for Reproducibility

Q. What storage and handling protocols ensure compound stability during experiments?

Methodological Answer :

  • Storage : Store lyophilized powder at -20°C (short-term) or -80°C (long-term). For DMSO stock solutions (10 mM), aliquot to avoid freeze-thaw cycles ( ).
  • Handling : Protect from light (due to aromatic moieties) and moisture (to prevent ester hydrolysis). Use inert atmospheres (N2/Ar) for moisture-sensitive reactions .

Contradictions and Limitations in Current Evidence

  • Synthetic variability : and describe divergent routes (triazole vs. isoxazole synthesis), highlighting the need for substrate-specific optimization.
  • Toxicity prediction accuracy : GUSAR-online () provides preliminary data but requires in vivo validation due to potential false positives/negatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.